![molecular formula C14H19BrN2O B13928071 3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B13928071.png)
3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide is an organic compound with a complex structure that includes a bromine atom, a pyrrolidine ring, and a benzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide typically involves the following steps:
Amidation: The formation of the benzamide group.
Pyrrolidine Substitution: The attachment of the pyrrolidine ring to the propyl chain.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of automated systems and continuous flow processes can further enhance the production capabilities.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.
Wissenschaftliche Forschungsanwendungen
3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide has a wide range of scientific research applications, including:
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst in certain chemical reactions.
Biology
Biochemical Studies: Used to study the interactions between small molecules and biological macromolecules.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Therapeutic Applications: Studied for its potential therapeutic effects in various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of other chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-N-(pyridin-3-yl)benzamide
- 4-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide hydrochloride
Comparison
Compared to similar compounds, 3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide may exhibit unique properties, such as:
- Higher Reactivity : Due to the presence of the bromine atom.
- Specific Binding Affinity : For certain molecular targets.
- Distinct Biological Effects : Resulting from its unique structure.
These unique properties make this compound a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C14H19BrN2O |
|---|---|
Molekulargewicht |
311.22 g/mol |
IUPAC-Name |
3-bromo-N-(3-pyrrolidin-1-ylpropyl)benzamide |
InChI |
InChI=1S/C14H19BrN2O/c15-13-6-3-5-12(11-13)14(18)16-7-4-10-17-8-1-2-9-17/h3,5-6,11H,1-2,4,7-10H2,(H,16,18) |
InChI-Schlüssel |
QERUYQVMWBYZRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCCNC(=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromopyrido[3,4-B]pyrazine-5-carbonitrile](/img/structure/B13927989.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester](/img/structure/B13927992.png)

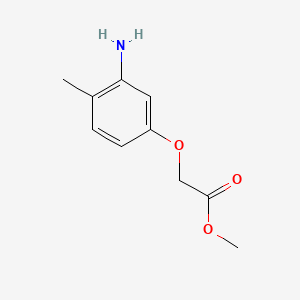
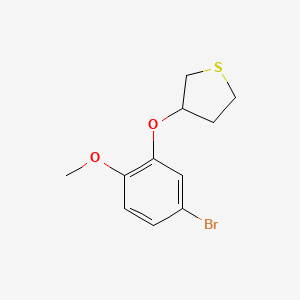
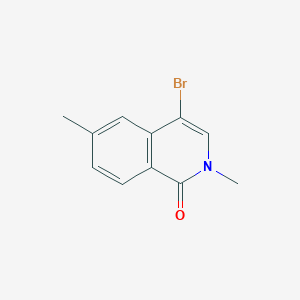

![[2,6-Di(propan-2-yl)phenyl] 2,2-dimethylpropanoate](/img/structure/B13928025.png)
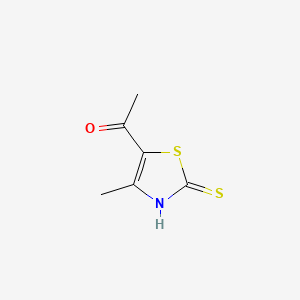

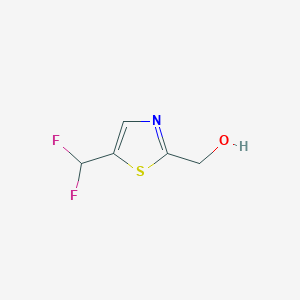

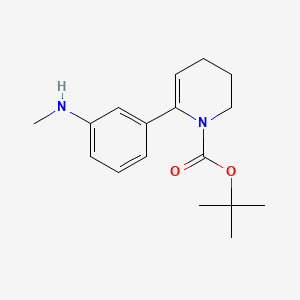
![2-[[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridazin-7-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13928066.png)
